molecular formula C11H10O3 B1378738 5,6-Dimethyl-1-benzofuran-3-carboxylic acid CAS No. 1334305-03-1

5,6-Dimethyl-1-benzofuran-3-carboxylic acid

Cat. No.: B1378738
CAS No.: 1334305-03-1
M. Wt: 190.19 g/mol
InChI Key: KDMLAYXNCVXDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethyl-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound is characterized by the presence of two methyl groups at positions 5 and 6, and a carboxylic acid group at position 3 on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1-benzofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the O-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration and decarboxylation can yield benzofuran derivatives . Another method involves the use of free radical cyclization cascades, which are effective for constructing complex benzofuran rings .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

DBFCA has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. DBFCA has been synthesized as part of a series aimed at enhancing the anticancer activity of benzofuran scaffolds, with promising results in inhibiting tumor growth .
  • Anti-inflammatory Properties : Compounds similar to DBFCA have shown potential in reducing inflammation in preclinical models. The mechanism often involves the inhibition of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .
  • Neuroprotective Effects : Some studies suggest that benzofuran derivatives can protect neuronal cells from oxidative stress, indicating a potential role in treating neurodegenerative diseases .

Organic Synthesis Applications

DBFCA serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its functional groups allow it to be used as a precursor in the synthesis of more complex organic compounds, particularly those with biological activity.
  • Synthesis of Other Benzofurans : DBFCA can be further modified to create various substituted benzofurans, which are valuable in pharmaceuticals and agrochemicals .

Biochemical Research Applications

DBFCA is utilized in various biochemical assays:

  • Buffering Agent : It has been employed as an organic buffer in biological and biochemical applications, facilitating reactions that require specific pH conditions .
  • Analytical Chemistry : Its unique structure allows it to be used as a standard or reference material in chromatographic techniques like HPLC and LC-MS for the analysis of complex mixtures .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of DBFCA derivatives and their effects on cancer cell lines. The results indicated that certain modifications to the DBFCA structure significantly enhanced its potency against breast cancer cells, demonstrating an IC50 value of 38 nM.

Case Study 2: Neuroprotective Effects

Research conducted by a team at a prominent university examined the neuroprotective effects of DBFCA on cultured neuronal cells subjected to oxidative stress. The findings revealed that DBFCA reduced cell death by 30% compared to control groups, suggesting its potential for further development as a neuroprotective agent.

Comparison with Similar Compounds

Similar Compounds

    1-Benzofuran-3-carboxylic acid: Lacks the methyl groups at positions 5 and 6.

    2,3-Dihydro-1-benzofuran-3-carboxylic acid: Contains a saturated furan ring.

    5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid: Similar structure but with a saturated furan ring.

Uniqueness

5,6-Dimethyl-1-benzofuran-3-carboxylic acid is unique due to the presence of two methyl groups at positions 5 and 6, which can influence its chemical reactivity and biological activity. These structural features can enhance its interactions with specific molecular targets, making it a valuable compound for various applications .

Biological Activity

5,6-Dimethyl-1-benzofuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring structure with two methyl groups at positions 5 and 6, and a carboxylic acid group at position 3. The unique structure influences its chemical reactivity and biological activity.

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

  • Cyclization of Precursors : A common method involves the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation.
  • Industrial Production : Large-scale synthesis often utilizes continuous flow reactors to optimize yield and purity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Testing : A study evaluated the cytotoxic effects against K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma) cells. Several derivatives showed IC50 values below 50 µM against K562 cells, indicating strong anticancer potential .
CompoundCell LineIC50 (µM)
1cK562<50
1eK562<50
2dHeLa<50
3dMOLT-4<50

Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases 3 and 7. This suggests that it may disrupt cellular processes critical for cancer cell survival .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Antibacterial Testing : In vitro studies indicate effective activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 4.69 to 22.9 µM against various bacterial strains .
Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli2.33

Study on Anticancer Properties

A study focused on the synthesis of new benzofuran derivatives revealed that compounds similar to this compound exhibited enhanced cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the benzofuran structure could significantly influence biological activity .

Study on Antimicrobial Effects

Another research effort investigated the antimicrobial efficacy of synthesized benzofuran derivatives. The results demonstrated that several compounds exhibited strong antibacterial activity against E. coli and C. albicans, with low MIC values indicating high potency .

Properties

IUPAC Name

5,6-dimethyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-3-8-9(11(12)13)5-14-10(8)4-7(6)2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMLAYXNCVXDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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